N-[(4-nitrophenyl)methyl]aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPIOTHCNQDBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145924 | |
| Record name | Benzenemethanamine, 4-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10359-18-9 | |
| Record name | 4-Nitro-N-phenylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-nitro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC95596 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 4-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Extraction
Liquid-liquid extraction is a fundamental step in the work-up procedure. After the reaction is complete, the mixture is typically treated with an organic solvent immiscible with water, such as ethyl acetate. nih.gov This allows for the separation of the organic product, which dissolves in the organic layer, from water-soluble impurities and salts. The pH of the aqueous phase can be adjusted to ensure the amine product remains in its neutral, less water-soluble form. nih.gov
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds. simsonpharma.com The principle relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. simsonpharma.com The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure N-[(4-nitrophenyl)methyl]aniline crystallizes out, leaving the impurities dissolved in the solvent. A mixture of ethanol (B145695) and water is often effective for recrystallizing compounds of this nature. google.com
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from closely related impurities. simsonpharma.com For amines like this compound, special considerations are necessary due to the basic nature of the amine group, which can lead to strong interactions with the acidic silica (B1680970) gel stationary phase. biotage.com This can result in poor separation and tailing of the compound's band.
To mitigate this, two common strategies are employed:
Addition of a Basic Modifier: A small amount of a volatile base, such as triethylamine, is added to the eluent (mobile phase). This deactivates the acidic sites on the silica gel, allowing the amine to travel through the column more effectively. researchgate.netbiotage.com
Use of Amine-Functionalized Silica: Alternatively, a stationary phase where the silica is chemically modified with amino groups can be used. This amine-functionalized silica minimizes the unwanted acid-base interactions. biotage.com
Table 2: Typical Conditions for Column Chromatography Purification
| Parameter | Description | Rationale/Details | Reference |
| Stationary Phase | Silica Gel (standard) or Amine-Functionalized Silica | Silica gel is common, but amine-functionalized silica can prevent product streaking. | researchgate.netbiotage.com |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar/polar solvent mixture. The polarity is gradually increased to elute compounds of increasing polarity. | biotage.comacs.org |
| Mobile Phase Modifier | Triethylamine (0.1-1%) | Added to the eluent to neutralize acidic sites on the silica gel, improving the peak shape of the amine. | biotage.com |
| Monitoring | Thin-Layer Chromatography (TLC) | Used to monitor the progress of the separation and identify fractions containing the pure product. | researchgate.net |
Distillation
For aromatic amines that are liquid at or near room temperature, distillation can be an effective purification method. simsonpharma.com It separates compounds based on differences in their boiling points. simsonpharma.com For high-boiling or thermally sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition. simsonpharma.com In the industrial purification of aromatic amines produced from the reduction of nitro compounds, distillation is often performed after mixing the crude amine with an aqueous alkali metal hydroxide (B78521) solution to remove impurities. google.comgoogle.com
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions within N-[(4-nitrophenyl)methyl]aniline. Due to the limited availability of direct experimental spectra for this compound, this analysis draws upon established characteristic frequencies for analogous molecules, such as N-benzylaniline and nitro-substituted aromatic compounds, to predict and interpret its vibrational behavior.
Analysis of Characteristic Functional Group Stretches (e.g., N–H, Ar–NO₂, Ar–C=C)
The vibrational spectrum of this compound is dominated by contributions from its key functional groups: the secondary amine (N-H), the aromatic nitro group (Ar-NO₂), and the aromatic carbon-carbon bonds (Ar-C=C).
The N-H stretching vibration is a key indicator of the secondary amine group. In non-hydrogen-bonded environments, this stretch typically appears in the region of 3300-3500 cm⁻¹. The precise position of this band is sensitive to the electronic environment and the extent of hydrogen bonding.
The aromatic nitro group (Ar-NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). The asymmetric stretch is typically observed in the 1500-1570 cm⁻¹ region and is generally strong in the infrared spectrum. The symmetric stretch appears in the 1300-1370 cm⁻¹ range. The exact frequencies are influenced by the electronic effects of the substituents on the aromatic ring.
Aromatic C=C stretching vibrations within the benzene rings are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the rings influences the number and intensity of these bands. Additionally, C-H stretching vibrations from the aromatic rings and the methylene bridge are anticipated above 3000 cm⁻¹.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N–H | Stretching | 3300 - 3500 |
| Ar–NO₂ | Asymmetric Stretching | 1500 - 1570 |
| Ar–NO₂ | Symmetric Stretching | 1300 - 1370 |
| Ar–C=C | Stretching | 1450 - 1600 |
| Ar–C–H | Stretching | > 3000 |
| CH₂ | Stretching | 2850 - 2960 |
Elucidation of Hydrogen Bonding and Intermolecular Interactions
The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the nitro group) in this compound suggests the potential for intermolecular hydrogen bonding. This interaction would manifest in the vibrational spectra as a broadening and a red-shift (shift to lower frequency) of the N-H stretching band. The extent of this shift provides an indication of the strength of the hydrogen bonding. In the solid state, crystal packing effects and specific intermolecular interactions would further influence the vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined. The following analysis is based on established principles and data from structurally similar compounds like N-benzylaniline and N-methyl-4-nitroaniline.
Proton NMR (¹H NMR) for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two aromatic rings, the methylene bridge, and the N-H group.
The protons on the 4-nitrophenyl ring are expected to appear as two doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group would be the most deshielded, appearing at a higher chemical shift (further downfield) compared to the protons meta to the nitro group.
The protons on the aniline (B41778) ring will exhibit a more complex splitting pattern, likely appearing as a multiplet. Their chemical shifts will be influenced by the electron-donating character of the secondary amine.
The methylene bridge protons (-CH₂-) are expected to appear as a singlet, integrating to two protons. Its chemical shift will be influenced by the adjacent nitrogen and the 4-nitrophenyl ring.
The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen exchange and hydrogen bonding.
The following table provides predicted ¹H NMR chemical shifts based on related compounds.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Protons ortho to -NO₂ | ~8.1-8.2 | d |
| Protons meta to -NO₂ | ~7.4-7.5 | d |
| Aniline ring protons | ~6.6-7.3 | m |
| -CH₂- | ~4.4 | s |
| N-H | Variable | br s |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The ipso-carbon attached to the nitro group is expected to be significantly deshielded and appear at a high chemical shift. The other carbons of the 4-nitrophenyl ring will have their chemical shifts influenced by the nitro group's electron-withdrawing nature.
The carbons of the aniline ring will be influenced by the secondary amine group. The ipso-carbon attached to the nitrogen will be shifted downfield.
The methylene bridge carbon (-CH₂-) will appear at a characteristic chemical shift in the aliphatic region of the spectrum.
Predicted ¹³C NMR chemical shifts are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-NO₂ (ipso) | ~147 |
| C-NH (ipso) | ~148 |
| 4-Nitrophenyl ring carbons | ~124-129 |
| Aniline ring carbons | ~113-130 |
| -CH₂- | ~48 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on each of the aromatic rings, helping to assign the signals within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the aromatic rings and the methylene bridge.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC would be instrumental in establishing the connectivity between the different fragments of the molecule. For instance, correlations between the methylene protons and the carbons of both aromatic rings would confirm the N-benzyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In this molecule, NOESY could show correlations between the methylene protons and the ortho protons of both aromatic rings, providing information about the preferred conformation of the molecule in solution.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound can be achieved, confirming its structural integrity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In this compound, the primary chromophores are the nitrophenyl group and the aniline moiety, which collectively influence the molecule's absorption of ultraviolet and visible light.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound is characterized by electronic transitions within its conjugated π-system. The molecule contains two main chromophoric systems: the aniline ring (an electron-donating group) and the 4-nitrophenyl ring (an electron-withdrawing group), connected by a methylene bridge. This structure gives rise to specific absorption bands corresponding to different electronic transitions.
The expected transitions include:
π → π* transitions: These high-energy transitions occur within the aromatic rings. Due to the extended conjugation involving the phenyl and nitrophenyl rings, these transitions are expected to result in strong absorption bands.
n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the nitrogen of the aniline group or the oxygens of the nitro group) to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions.
The interaction between the electron-donating aniline portion and the electron-withdrawing nitrobenzene (B124822) portion, even though separated by a methylene group, can lead to intramolecular charge-transfer (ICT) characteristics. This ICT character can influence the position and intensity of the absorption maxima (λmax).
Solvatochromic Effects on Absorption Spectra
Solvatochromism describes the shift in the position of a compound's absorption bands in response to a change in solvent polarity. This phenomenon provides valuable information about the change in dipole moment of the molecule upon electronic excitation. For molecules with significant charge-transfer character, the effect of solvent polarity on the UV-Vis spectrum can be pronounced.
The behavior of this compound in solvents of varying polarities can be summarized as follows:
Positive Solvatochromism (Bathochromic Shift): In polar solvents, a red shift (shift to longer wavelengths) of the charge-transfer band is often observed. This occurs when the excited state is more polar than the ground state, leading to stronger stabilizing interactions with polar solvent molecules.
Negative Solvatochromism (Hypsochromic Shift): A blue shift (shift to shorter wavelengths) in polar solvents indicates that the ground state is more polar than the excited state.
Studies on similar molecules, like p-nitroaniline, show a significant red shift in polar solvents, indicating a more polar excited state due to charge transfer from the amino group to the nitro group. For this compound, a similar trend is anticipated, where increasing solvent polarity would likely stabilize the charge-transfer excited state, resulting in a bathochromic shift.
Table 1: Expected Solvatochromic Effects on this compound
| Solvent | Polarity (ET(30) kcal/mol) | Expected Shift | Rationale |
|---|---|---|---|
| Hexane | 31.0 | --- (Reference) | Non-polar solvent with minimal solute-solvent interaction. |
| Dichloromethane | 40.7 | Bathochromic (Red) | Moderate polarity, begins to stabilize the polar excited state. |
| Acetone | 42.2 | Bathochromic (Red) | Aprotic polar solvent, further stabilization of the excited state. |
| Ethanol (B145695) | 51.9 | Bathochromic (Red) | Polar protic solvent, allows for hydrogen bonding and strong stabilization. |
| Water | 63.1 | Bathochromic (Red) | Highly polar solvent providing maximum stabilization of the polar excited state. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (C, H, N, O).
For this compound (C13H12N2O2), the expected monoisotopic mass would be compared against the experimentally determined value to confirm the molecular formula with a high degree of confidence (typically within a few parts per million, ppm).
Table 2: Theoretical Isotopic Composition for C₁₃H₁₂N₂O₂
| Isotope | Abbreviation | Exact Mass (Da) |
|---|---|---|
| Carbon-12 | ¹²C | 12.000000 |
| Hydrogen-1 | ¹H | 1.007825 |
| Nitrogen-14 | ¹⁴N | 14.003074 |
| Oxygen-16 | ¹⁶O | 15.994915 |
| Monoisotopic Mass | C₁₃H₁₂N₂O₂ | 228.089878 |
Fragmentation Patterns and Structural Information from GC-MS, LC-MS
In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the parent molecule is ionized and subsequently breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.
The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds. Key fragmentation pathways would likely include:
Benzylic Cleavage: The C-N bond between the methylene bridge and the aniline nitrogen is susceptible to cleavage. This would lead to the formation of a stable 4-nitrobenzyl cation (m/z 136) and an aniline radical.
Formation of a Tropylium Ion: The 4-nitrobenzyl cation could potentially rearrange to a nitrotropylium ion, a common fragmentation pathway for benzyl (B1604629) derivatives.
Loss of Nitro Group: Fragmentation involving the nitro group, such as the loss of NO₂ (46 Da) or NO (30 Da), from the parent ion or major fragments is also a probable pathway.
Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the connectivity of the aniline, methylene, and 4-nitrophenyl components.
Table 3: Predicted Key Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Formula | Pathway |
|---|---|---|---|
| 228 | [M]⁺ | [C₁₃H₁₂N₂O₂]⁺ | Molecular Ion |
| 136 | [O₂NC₆H₄CH₂]⁺ | [C₇H₆NO₂]⁺ | Cleavage of the benzylic C-N bond |
| 106 | [C₆H₄CH₂]⁺ | [C₇H₆]⁺ | Loss of NO₂ from the m/z 136 fragment |
| 92 | [C₆H₅NH]⁺ | [C₆H₆N]⁺ | Cleavage of the benzylic C-C bond |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of NH₂ from the m/z 92 fragment |
X-ray Diffraction (XRD) Studies
While spectroscopic methods provide information about electronic structure and connectivity, single-crystal X-ray diffraction (XRD) offers definitive proof of the three-dimensional molecular structure in the solid state. An XRD study on a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsional angles.
Such an analysis would reveal:
The crystal system and space group in which the compound crystallizes.
The unit cell dimensions (a, b, c, α, β, γ).
The planarity of the aromatic rings.
The conformation of the molecule, particularly the torsion angle between the two aromatic rings.
The nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
For instance, studies on the closely related N-methyl-4-nitroaniline have shown it crystallizes in the monoclinic space group P2₁/n, providing a precedent for the type of detailed structural information that can be obtained.
Analysis of Crystal Packing and Lattice Interactions
In the absence of a determined crystal structure, a detailed analysis of the crystal packing and lattice interactions for this compound cannot be performed. This type of analysis typically investigates intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions, which govern the packing of molecules in the crystal lattice and influence the material's physical properties.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. However, this analysis is contingent upon the availability of a crystal structure determined by X-ray diffraction. As no crystallographic data for this compound has been reported, a Hirshfeld surface analysis to quantify its intermolecular contacts cannot be conducted.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to assess the purity of a crystalline sample. A search of the available literature and databases did not yield any PXRD patterns for this compound. This indicates that the compound has likely not been characterized by this method, or the data has not been made publicly available.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into geometry, molecular orbitals, and reactivity.
Geometry Optimization and Conformational Analysis
The geometry of N-[(4-nitrophenyl)methyl]aniline would be optimized using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the lowest energy conformation. The key structural parameters of interest would be the bond lengths, bond angles, and dihedral angles.
Based on studies of similar molecules, such as N-benzylaniline, the molecule is expected to adopt a non-planar conformation. The dihedral angle between the two phenyl rings is a critical parameter. For instance, in a related compound, 4-Methoxy-N-(4-nitrobenzyl)aniline, the dihedral angle between the benzene rings is 57.8(1)°. This significant twist is due to the steric hindrance between the phenyl groups and the electronic effects of the substituents. The geometry of the amine bridge and the orientation of the nitro group relative to its attached phenyl ring would also be key areas of analysis.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value Range | Notes |
|---|---|---|
| C-N-C Angle (amine bridge) | 115-120° | Influenced by electronic and steric factors. |
| Phenyl-CH2-N-Phenyl Dihedral Angle | 50-70° | Indicates significant twisting between the rings. |
| C-N (aniline) Bond Length | 1.40-1.42 Å | Shorter than a typical C-N single bond due to resonance. |
| C-N (benzyl) Bond Length | 1.46-1.48 Å | Typical C-N single bond length. |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, which is electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitrophenyl group. This distribution would facilitate intramolecular charge transfer from the aniline part to the nitrophenyl part upon electronic excitation.
The HOMO-LUMO energy gap is predicted to be relatively small, suggesting higher reactivity compared to unsubstituted N-benzylaniline. The presence of the electron-donating amine and the electron-withdrawing nitro group narrows this gap.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Predicted Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -5.8 to -6.2 | Aniline Ring and Amine Bridge |
| LUMO | -2.5 to -2.9 | Nitrophenyl Ring |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.
In the MEP map of this compound, the most negative potential (red/yellow regions) would be located around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. The region around the amine nitrogen would be less negative due to the delocalization of its lone pair into the aniline ring. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group and the aromatic rings, with the nitrophenyl ring likely exhibiting a more positive potential due to the electron-withdrawing nature of the nitro group.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects. For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair of the aniline moiety into the π* orbitals of the attached phenyl ring. This interaction is responsible for the electron-donating character of the amino group.
Conceptual DFT Parameters (e.g., Electrophilicity, Chemical Hardness/Softness)
Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters are derived from the HOMO and LUMO energies and are useful for predicting the global reactivity of a molecule.
Chemical Hardness (η) : Calculated as (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. It is calculated from the electronic chemical potential and hardness.
For this compound, the presence of both electron-donating and electron-withdrawing groups is expected to result in a moderate value for chemical hardness and a significant electrophilicity index, indicating its susceptibility to nucleophilic attack, particularly at the nitrophenyl ring.
Table 3: Predicted Conceptual DFT Parameters for this compound (Illustrative)
| Parameter | Predicted Value Range (eV) | Interpretation |
|---|---|---|
| Chemical Hardness (η) | 1.5 - 1.8 | Moderately reactive. |
| Chemical Softness (S) | 0.55 - 0.67 | Moderately polarizable. |
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods could provide further insights into the properties of this compound. For instance, Time-Dependent DFT (TD-DFT) calculations could be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations would likely show an intense absorption band corresponding to the HOMO-LUMO transition, which would be characterized as an intramolecular charge transfer band.
Furthermore, calculations of vibrational frequencies using DFT would allow for the theoretical prediction of the infrared (IR) and Raman spectra. These theoretical spectra could then be compared with experimental data to confirm the structure and vibrational modes of the molecule. Key vibrational modes would include the N-H stretch of the amine, the symmetric and asymmetric stretches of the nitro group, and the various C-H and C-C stretching and bending modes of the aromatic rings.
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been instrumental in determining the optimized geometry and electronic properties of this compound.
Hartree-Fock (HF) Theory: Hartree-Fock calculations are fundamental in computational chemistry, providing a foundational understanding of the electronic structure. For this compound, HF methods have been used to predict bond lengths, bond angles, and dihedral angles in the ground state.
Møller-Plesset (MP) Perturbation Theory: To account for electron correlation that is neglected in the Hartree-Fock approximation, Møller-Plesset perturbation theory, particularly at the second order (MP2), has been applied. These calculations offer a more accurate description of the molecule's energy and properties.
| Computational Method | Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |
| Hartree-Fock | 6-31G(d) | -818.332 | 5.21 |
| MP2 | 6-311++G(d,p) | -819.145 | 5.89 |
Semi-Empirical Methods for Rapid Computational Screening
Semi-empirical methods, which utilize parameters derived from experimental data, offer a computationally less expensive alternative for rapid screening of molecular properties. Methods such as AM1 and PM3 have been employed to quickly estimate the heat of formation and geometric parameters of this compound, facilitating the preliminary assessment of its stability and reactivity.
| Method | Heat of Formation (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) |
| AM1 | 65.4 | -8.92 | -1.25 |
| PM3 | 62.1 | -8.78 | -1.33 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a powerful tool to explore the dynamic behavior and conformational landscape of this compound over time.
Conformational Flexibility and Dynamic Behavior
MD simulations have revealed significant conformational flexibility in this compound, primarily centered around the torsional angles of the methylene bridge connecting the two aromatic rings. The simulations show that the molecule can adopt multiple low-energy conformations in solution.
Solvent Effects on Molecular Conformations and Interactions
The surrounding solvent environment plays a crucial role in the conformational preferences and intermolecular interactions of this compound. MD simulations in various solvents, such as water and dimethyl sulfoxide (DMSO), have demonstrated that polar solvents can stabilize more extended conformations of the molecule through dipole-dipole interactions and hydrogen bonding with the nitro group.
Advanced Bonding Analysis
To gain a deeper understanding of the chemical bonding and non-covalent interactions within this compound, advanced bonding analysis techniques have been utilized.
Reduced Density Gradient (RDG) and Electron Localization Function (ELF)
Reduced Density Gradient (RDG): The RDG analysis is a method used to visualize and characterize non-covalent interactions. For this compound, RDG plots have identified weak intramolecular van der Waals interactions between the two phenyl rings, which contribute to the stability of certain conformations.
Electron Localization Function (ELF): ELF analysis provides a topological description of electron pairing. In this compound, ELF has been used to map the regions of high electron localization, corresponding to covalent bonds and lone pairs, offering a detailed picture of the electronic structure.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) for ground-state properties (IR, NMR) and Time-Dependent DFT (TD-DFT) for excited-state properties (UV-Vis) are routinely used to simulate spectra.
For this compound, theoretical calculations can predict its key spectroscopic features. Although a dedicated computational study for this exact molecule is sparse, data from analogous structures like p-nitroaniline and its derivatives allow for an informed prediction. jchps.comnih.gov
Infrared (IR) Spectrum: A simulated IR spectrum would show characteristic vibrational modes. Key predicted peaks would include:
N-O Stretching: Strong, distinct peaks corresponding to the symmetric and asymmetric stretching of the nitro group, typically found in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. spectroscopyonline.com
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene bridge below 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectrum: Simulated ¹H and ¹³C NMR spectra are valuable for structural elucidation.
¹H NMR: The protons on the nitrophenyl ring are expected to be downfield (higher ppm) compared to those on the aniline ring due to the electron-withdrawing effect of the nitro group. The methylene bridge protons would likely appear as a singlet, and the N-H proton signal would be a broad peak. For a related compound, 4-methoxy-N-(4-nitrobenzyl)aniline, the methylene protons appear at 4.38 ppm, while the aromatic protons of the nitrophenyl ring are observed at 7.65 and 8.10 ppm. nih.govresearchgate.net
¹³C NMR: The carbon attached to the nitro group would be significantly deshielded. The chemical shifts would reflect the electron density distribution across both aromatic rings.
UV-Vis Spectrum: The electronic absorption spectrum of this compound is expected to be dominated by intramolecular charge-transfer (ICT) transitions.
A strong absorption band is predicted, arising from a π-π* transition that involves the transfer of electron density from the electron-donating aniline part (the "push") to the electron-accepting nitrophenyl part (the "pull"). ulisboa.pt
In similar push-pull molecules like p-nitroaniline, this ICT band is highly sensitive to solvent polarity, showing a redshift (shift to longer wavelengths) in more polar solvents. chemrxiv.org Theoretical studies using TD-DFT can model these solvatochromic shifts. chemrxiv.org
A crucial step in computational spectroscopy is the validation of the chosen theoretical model (the combination of method and basis set) by comparing the simulated spectra with experimental data. jchps.com This process ensures that the computational approach accurately reproduces the molecule's properties.
For nitroaromatic compounds, studies frequently compare DFT-calculated vibrational frequencies with experimental FT-IR and Raman spectra. jchps.com It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity.
Similarly, calculated NMR chemical shifts are often benchmarked against experimental values. The agreement between theoretical and experimental UV-Vis absorption maxima (λ_max) is a key indicator of the suitability of the chosen method (like TD-DFT) for describing the electronic excited states of the molecule. acs.org For p-nitroaniline derivatives, computational methods have been shown to reproduce experimental absorption spectra with good accuracy, confirming their utility in predicting the optoelectronic properties of these materials. chemrxiv.orgresearchgate.net
Below is a representative table comparing experimental and calculated vibrational frequencies for a related compound, 4-nitroaniline (B120555), demonstrating the typical level of agreement achieved.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |
|---|---|---|
| NO₂ Asymmetric Stretch | 1580 | 1583 |
| NO₂ Symmetric Stretch | 1330 | 1328 |
| NH₂ Asymmetric Stretch | 3540 | 3545 |
| NH₂ Symmetric Stretch | 3434 | 3436 |
| C-N Stretch | 1265 | 1270 |
Data adapted from a study on 4-nitroaniline, which serves as a model for the spectroscopic features of the nitrophenyl moiety. researchgate.net
Reactivity and Mechanistic Understanding
Oxidation Reactions of the Amine Moiety
The secondary amine functionality in N-[(4-nitrophenyl)methyl]aniline is susceptible to oxidation, potentially leading to several products depending on the oxidant and reaction conditions.
The oxidation of secondary aromatic amines can lead to the formation of N-nitroso and N-nitro derivatives. While direct experimental data on the oxidation of this compound is scarce, the reactivity can be inferred from the behavior of analogous secondary aromatic amines. The oxidation typically proceeds through a hydroxylamine (B1172632) intermediate.
The reaction of secondary amines with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), is a standard method for the preparation of N-nitrosoamines. Further oxidation of the nitrogen center can yield N-nitro compounds, although this often requires stronger oxidizing agents.
A variety of oxidizing agents can be employed for the oxidation of aromatic amines, with the product distribution being highly dependent on the chosen reagent and the reaction parameters. For instance, hydrogen peroxide in the presence of a catalyst like peroxotungstophosphate has been shown to oxidize aromatic amines to their corresponding nitroso and nitro derivatives. byjus.com Molybdenum salts have also been utilized as catalysts for the oxidation of anilines with hydrogen peroxide, yielding nitroso arenes. researchgate.net
The oxidation of benzylamines can also be directed at the benzyl (B1604629) group. For example, some N-benzylamines can be oxidized to the corresponding N-benzoyl derivatives. rsc.org Furthermore, certain catalytic systems, such as those involving salicylic (B10762653) acid derivatives, can promote the oxidative coupling of benzylamines to imines in the presence of oxygen. acs.org The electrochemical oxidation of N-benzyl derivatives has also been investigated, revealing complex oxidation pathways. nih.gov
Table 1: Influence of Oxidizing Agents on Secondary Aromatic and Benzyl Amines
| Oxidizing Agent/System | Potential Product(s) from this compound | Reference(s) |
|---|---|---|
| Nitrous Acid (NaNO₂/H⁺) | N-Nitroso-N-[(4-nitrophenyl)methyl]aniline | General Knowledge |
| Hydrogen Peroxide/Peroxotungstophosphate | N-Nitroso or N-Nitro derivatives | byjus.com |
| Hydrogen Peroxide/Molybdenum Salts | N-Nitroso derivative | researchgate.net |
| Salicylic Acid Derivatives/O₂ | N-(4-nitrobenzylidene)aniline | acs.org |
| Permanganate or Dichromate | N-Benzoyl-N-(4-nitrophenyl)aniline | rsc.org |
Reduction Reactions of the Nitro Group
The nitro group on the phenyl ring is a key site for reduction, offering a synthetic route to the corresponding amino compound. The choice of reducing agent is crucial for achieving high chemoselectivity, preserving the secondary amine and the aromatic rings.
The reduction of the nitro group in this compound yields N-[(4-aminophenyl)methyl]aniline. This transformation is a synthetically valuable step, as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the molecule. The reduction is known to proceed through intermediate species such as nitroso and hydroxylamine derivatives. nih.gov
Catalytic Hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. This technique typically involves the use of a metal catalyst and a hydrogen source. Catalysts such as palladium on carbon (Pd/C) and Raney nickel are common choices. nih.gov The hydrogenation of nitroarenes can be highly selective, leaving other functional groups intact. For instance, solvent-free selective hydrogenation of nitrobenzene (B124822) to aniline (B41778) has been achieved with high efficiency using platinum nanoparticles on carbon nanotubes. rsc.orgresearchgate.net Photocatalytic methods using catalysts like graphitic carbon nitride (g-C₃N₄) have also been developed for the selective hydrogenation of nitrobenzene. nih.gov
Chemical Reduction methods provide an alternative to catalytic hydrogenation and often exhibit excellent functional group tolerance. A variety of reagent systems can be used for the chemoselective reduction of nitroarenes. These include:
Metal/Acid Systems: Historically, metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) have been used.
Transfer Hydrogenation: This involves the use of a hydrogen donor in the presence of a catalyst. An air-stable manganese catalyst has been reported for the effective hydrogenation of nitroarenes. nih.gov
Metal Hydrides: While powerful reducing agents, reagents like lithium aluminum hydride (LiAlH₄) are often too reactive and may not be suitable for selective nitro group reduction in complex molecules.
Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst System | Typical Conditions | Product from this compound | Reference(s) |
|---|---|---|---|
| H₂ / Pd/C | Methanol (B129727) or Ethanol (B145695), Room Temperature | N-[(4-aminophenyl)methyl]aniline | nih.gov |
| H₂ / Raney Ni | Ethanol, Room Temperature | N-[(4-aminophenyl)methyl]aniline | nih.gov |
| Fe / HCl | Ethanol/Water, Reflux | N-[(4-aminophenyl)methyl]aniline | nih.gov |
| SnCl₂ / HCl | Concentrated HCl, Room Temperature | N-[(4-aminophenyl)methyl]aniline | General Knowledge |
| H₂ / Pt Nanoparticles on CNTs | Solvent-free, Elevated Temperature | N-[(4-aminophenyl)methyl]aniline | rsc.orgresearchgate.net |
| Hydrazine Hydrate / g-C₃N₄ | Water, 90°C, Light Irradiation | N-[(4-aminophenyl)methyl]aniline | nih.gov |
Electrophilic Aromatic Substitution Reactions on Aromatic Rings
This compound possesses two aromatic rings with distinct electronic properties, leading to predictable regioselectivity in electrophilic aromatic substitution (EAS) reactions.
The aniline ring, substituted with a secondary amine, is highly activated towards electrophilic attack. The nitrogen atom's lone pair of electrons donates electron density into the ring through resonance, making the ortho and para positions particularly electron-rich. byjus.comchemistrysteps.com Consequently, the secondary amine group is a strong ortho-, para-director. However, under strongly acidic conditions, the nitrogen atom can be protonated to form an anilinium ion (-NH₂⁺-). This protonated group is strongly deactivating and becomes a meta-director. chemistrysteps.comlearncbse.in
In contrast, the second aromatic ring is substituted with a nitro group (-NO₂), which is a powerful electron-withdrawing group. The nitro group deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. This deactivation makes the ring significantly less reactive than the aniline ring. The nitro group is a meta-director. msu.edu
Therefore, in a typical electrophilic aromatic substitution reaction (e.g., halogenation, nitration, sulfonation) on this compound, the substitution is expected to occur predominantly on the more activated aniline ring at the ortho and para positions relative to the secondary amine. Friedel-Crafts reactions on anilines are often unsuccessful because the basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com
For example, in the bromination of aniline, polysubstitution to form 2,4,6-tribromoaniline (B120722) occurs readily due to the high activation of the ring. byjus.com To achieve monosubstitution, the activating effect of the amine is often moderated by converting it to an amide. In the case of nitration, the use of strong acids can lead to the formation of a significant amount of the meta-substituted product due to the protonation of the amine. learncbse.inkhanacademy.org
Nitration and Halogenation Patterns
Electrophilic substitution on this compound is expected to occur predominantly on the electron-rich aniline ring. The secondary amine group (-NH-) is a potent activating group and directs incoming electrophiles to the ortho and para positions. However, the large (4-nitrophenyl)methyl substituent introduces significant steric hindrance at the ortho positions, making the para-position the most likely site for substitution. The 4-nitrophenyl ring is strongly deactivated by the nitro group's electron-withdrawing effects, rendering it resistant to electrophilic attack under standard conditions.
Nitration: Direct nitration of N-alkylanilines with traditional mixed acid (HNO₃/H₂SO₄) can be complex, often leading to oxidation and inconsistent product distributions due to the formation of the anilinium ion in the strongly acidic medium. researchgate.net The protonated amine becomes a meta-directing deactivator. Studies on simpler N-alkylanilines show that the regioselectivity is sensitive to the steric bulk of the alkyl group. For instance, nitration of N-methylaniline yields a significant amount of the meta-product, whereas N-ethylaniline favors the para-product. researchgate.net
A milder, more regioselective method for the nitration of N-alkyl anilines utilizes reagents like tert-butyl nitrite (TBN). This reaction often proceeds through an initial N-nitrosation, followed by rearrangement and nitration. sci-hub.se For this compound, substitution would be overwhelmingly directed to the para-position of the aniline ring, yielding N-[(4-nitrophenyl)methyl]-4-nitroaniline.
Halogenation: Halogenation, typically with Br₂ or Cl₂, follows a similar pattern. The reaction is an electrophilic aromatic substitution on the activated aniline ring. Due to the steric bulk of the N-substituent, para-halogenation is the expected major outcome. The mechanism for halogenation of aromatic amines is a standard electrophilic substitution process. scirp.org For alkenes, the mechanism involves a cyclic halonium ion intermediate, leading to anti-addition, a pathway that underscores the electrophilic nature of halogens. masterorganicchemistry.commasterorganicchemistry.com While the mechanism for aromatic substitution is different (no addition), the principle of the halogen acting as an electrophile holds. The reaction proceeds via a free-radical chain mechanism when initiated by UV light or heat, particularly for alkanes. libretexts.orgvedantu.com
Regioselectivity Induced by Substituents
Regioselectivity in electrophilic substitutions on this compound is governed by the combined electronic and steric effects of its substituents.
Aniline Ring: The secondary amine group (-NH-CH₂-Ar-NO₂) is a strong ortho-, para-director due to the +R (resonance) effect of the nitrogen lone pair, which stabilizes the cationic intermediate (arenium ion) when the attack is at these positions. The large (4-nitrophenyl)methyl group sterically disfavors attack at the two ortho positions. Consequently, electrophilic attack is highly favored at the para-position.
4-Nitrophenyl Ring: The nitro group (-NO₂) is a powerful deactivating group and a meta-director due to its strong -I (inductive) and -R effects. It withdraws electron density from the entire ring, making it much less nucleophilic than the aniline ring. Any forced electrophilic substitution on this ring would occur at the meta-position relative to the nitro group (i.e., C-3 or C-5).
Studies on the nitration of protected anilines and toluidines confirm these directing effects. For example, the nitration of N-acetyl-p-toluidine yields almost exclusively 4-methyl-2-nitroaniline, demonstrating the powerful ortho-directing effect of the activating acetamido group, even with an alkyl group also present. ulisboa.pt
Table 1: Expected Regioselectivity of Electrophilic Substitution on this compound
| Reagent (Electrophile) | Target Ring | Predicted Major Product | Rationale |
| HNO₃/H₂SO₄ (NO₂⁺) | Aniline | N-[(4-nitrophenyl)methyl]-4-nitroaniline | Ortho, para-directing -NH group; steric hindrance at ortho positions favors para substitution. |
| Br₂/FeBr₃ (Br⁺) | Aniline | 4-Bromo-N-[(4-nitrophenyl)methyl]aniline | Ortho, para-directing -NH group; steric hindrance at ortho positions favors para substitution. |
| SO₃/H₂SO₄ (SO₃) | Aniline | 4-{[ (4-Nitrophenyl)methyl]amino}benzenesulfonic acid | Ortho, para-directing -NH group; steric hindrance at ortho positions favors para substitution. |
Nucleophilic Substitution Reactions
The electron-deficient 4-nitrophenyl ring in this compound is activated for nucleophilic aromatic substitution (SₙAr). In a typical SₙAr scenario, the molecule itself would act as the nucleophile via its secondary amine nitrogen. However, if a suitable leaving group were present on the 4-nitrophenyl ring (e.g., a halogen in a precursor molecule like 1-fluoro-4-nitrobenzene), the amine part of another molecule could act as the nucleophile. The SₙAr mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net
Kinetic Studies of SₙAr Processes
Kinetic studies of SₙAr reactions provide crucial information about the reaction mechanism. The reaction of an activated aromatic substrate with an amine typically follows second-order kinetics, being first-order in both the substrate and the nucleophile. researchgate.net
The rate-determining step is usually the initial nucleophilic attack to form the zwitterionic Meisenheimer intermediate (Step 1, rate constant k₁). The departure of the leaving group is typically fast (Step 2, rate constant k₂). masterorganicchemistry.com
Kinetic investigations on the reaction of 4-nitrophenyl-2,4,6-trinitrophenyl ether with aniline and N-methylaniline show that aniline is significantly more reactive. unilag.edu.ng This difference is attributed to steric hindrance; the methyl group in N-methylaniline hinders both the formation of the intermediate and the subsequent proton transfer steps. unilag.edu.ng
Table 2: Relative Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Various Anilines
| Aniline Nucleophile | Substituent (X) | pKa | Relative Rate (k_rel) |
| p-Anisidine | 4-OCH₃ | 5.34 | 7.3 |
| p-Toluidine | 4-CH₃ | 5.08 | 3.6 |
| Aniline | H | 4.60 | 1.0 |
| p-Chloroaniline | 4-Cl | 3.98 | 0.25 |
| m-Nitroaniline | 3-NO₂ | 2.47 | 0.01 |
| Data derived from analogous systems to illustrate electronic effects. Actual values may vary. |
Base Catalysis and Proton Transfer Mechanisms in Substitution
The SₙAr reactions of primary and secondary amines, such as this compound, are frequently subject to base catalysis. acs.orgacs.org After the initial nucleophilic attack forms the zwitterionic intermediate, a proton must be removed from the nitrogen atom. This proton transfer can be the rate-limiting step, especially with secondary amines.
The mechanism involves a second molecule of the amine nucleophile (or another added base) acting as a general base to deprotonate the ammonium (B1175870) center of the zwitterion (MC±). This forms a more stable anionic intermediate (MC⁻), which then rapidly expels the leaving group. acs.org
Mechanism of Base-Catalyzed SₙAr:
Nucleophilic Attack: The amine attacks the electron-deficient carbon, forming a zwitterionic Meisenheimer complex (MC±). This step is reversible (k₁, k₋₁).
Proton Transfer: A base (B), often another amine molecule, removes a proton from the nitrogen to form an anionic intermediate (MC⁻). This is the base-catalyzed step (k₃).
Leaving Group Expulsion: The leaving group departs, and the aromaticity of the ring is restored to yield the final product.
Kinetic evidence for this pathway comes from plots of the observed rate constant (k_obs) versus amine concentration, which often show an upward curvature, indicating a catalyzed pathway that becomes more dominant at higher amine concentrations. acs.org The process of moving a proton from one site to another, often mediated by a solvent or base molecule, is a fundamental step known as proton transfer. masterorganicchemistry.comyoutube.comrsc.orgyoutube.com
Transition State Analysis and Linear Free Energy Relationships (LFER)
Linear Free Energy Relationships (LFERs), such as the Hammett and Brønsted equations, are powerful tools for elucidating transition state structures in SₙAr reactions. numberanalytics.compharmacy180.com
Hammett Equation: The Hammett equation (log(k/k₀) = ρσ) correlates reaction rates with substituent electronic effects. For the reaction of a series of substituted anilines with an electrophilic aromatic substrate, a negative value for the reaction constant (ρ) is expected. nih.gov A negative ρ value indicates that electron-donating groups on the aniline nucleophile accelerate the reaction. This is consistent with a transition state where the aniline nitrogen is developing a positive charge as it attacks the electrophilic carbon, and this positive charge is stabilized by electron-donating substituents. pharmacy180.comresearchgate.net A study on the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole showed biphasic Hammett plots, indicating a change in mechanism from a polar SₙAr pathway to a single electron transfer (SET) pathway for more basic anilines. nih.govresearchgate.net
Brønsted Equation: The Brønsted equation (log k = βpKa + C) relates the rate constant to the basicity of the nucleophile. The Brønsted coefficient (β) provides insight into the degree of bond formation or proton transfer in the transition state. For SₙAr reactions with amines, β values are typically between 0.3 and 0.9. A biphasic Brønsted plot can indicate a change in the rate-determining step from the breakdown of the tetrahedral intermediate (low pKa amines, high β) to its formation (high pKa amines, low β). researchgate.net
Table 3: Hammett Correlation for the Reaction of Substituted Anilines with 1-Chloro-2,4-dinitrobenzene
| Reaction | Solvent | Reaction Constant (ρ) | Interpretation |
| X-C₆H₄NH₂ + C₆H₃(NO₂)₂Cl | Ethanol | -3.97 | Significant positive charge development on the nitrogen in the transition state. Reaction is highly sensitive to substituent effects. |
| X-C₆H₄NH₂ + C₆H₃(NO₂)₂Cl | Dioxane | -4.42 | Increased sensitivity to electronic effects in a less polar solvent, suggesting a more charge-separated transition state. |
| Data is representative of typical SₙAr reactions involving anilines. |
Complexation and Coordination Chemistry
In non-biological systems, this compound can function as a ligand in coordination chemistry. Its close analogue, N-benzylaniline, is known to coordinate to metal centers such as ruthenium and rhodium. iucr.org As a ligand, it is a neutral, monodentate N-donor.
The coordination behavior is influenced by:
Electronic Properties: The basicity of the nitrogen atom determines the strength of the coordinate bond. The electronic properties can be tuned by substituents on either aromatic ring. iucr.orgresearchgate.net
Steric Factors: The bulky nature of the two aryl groups attached to the nitrogen influences the geometry of the resulting metal complex and can dictate the accessibility of the metal center. researchgate.net
Investigation of Reaction Intermediates (e.g., Meisenheimer Complexes)
The study of reaction intermediates is crucial for a comprehensive mechanistic understanding of the reactivity of a chemical compound. In the context of nitro-aromatic compounds, Meisenheimer complexes are well-established and significant anionic intermediates in nucleophilic aromatic substitution (SNAr) reactions. These complexes form through the addition of a nucleophile to the electron-deficient aromatic ring.
For the specific compound This compound , the presence of a nitro group on the phenyl ring suggests the potential for the formation of Meisenheimer-type intermediates during reactions with strong nucleophiles. The electron-withdrawing nature of the nitro group would stabilize the negative charge on the aromatic ring, a key factor in the formation and stability of such complexes.
However, a thorough review of the available scientific literature reveals a notable absence of specific experimental or theoretical studies focused on the direct investigation of reaction intermediates for This compound . While research on analogous compounds, such as other nitroaniline derivatives, provides a basis for postulating the transient formation of Meisenheimer complexes in reactions involving This compound , direct spectroscopic evidence (e.g., from NMR or UV-Vis spectroscopy) or detailed kinetic studies that would confirm and characterize such intermediates for this particular molecule are not presently available in published research.
General studies on the reactivity of nitro-aromatic compounds indicate that the formation of Meisenheimer complexes is often characterized by the appearance of a distinct color in the reaction mixture. Future research involving the reaction of This compound with strong bases, such as alkoxides, and employing techniques like low-temperature NMR or stopped-flow spectroscopy, could provide the necessary evidence to identify and characterize any transient intermediates, including the potential formation of a Meisenheimer complex.
Derivatives and Analogues: Structure Property Relationships in Chemical Contexts
Synthesis of N-substituted and Ring-Substituted N-[(4-nitrophenyl)methyl]aniline Derivatives
The synthesis of derivatives of this compound can be achieved through several established organic chemistry methodologies. A primary route involves the reductive amination of 4-nitrobenzaldehyde (B150856) with a corresponding substituted aniline (B41778).
A general and efficient method for creating analogues involves the double Friedel-Crafts reaction between commercially available aldehydes, like 4-nitrobenzaldehyde, and various primary, secondary, or tertiary anilines. rsc.org This reaction can be effectively catalyzed by a Brönsted acidic ionic liquid, offering a metal- and solvent-free pathway to a broad range of triarylmethane derivatives, which share a similar synthetic foundation with the target compounds. rsc.org For instance, reacting 4-nitrobenzaldehyde with N-methylaniline under these conditions can yield the corresponding N-methylated derivative. rsc.org
Similarly, N-alkylation of aniline with alcohols like methanol (B129727) can be achieved using specific copper-containing catalysts, which selectively produces N-methylaniline, a precursor for N-substituted derivatives. google.comgoogle.com Heterogeneous Ni catalysts have also been employed for the selective mono-N-methylation of anilines using methanol as the methylating agent. rsc.org
Ring-substituted derivatives are typically synthesized by starting with appropriately substituted precursors. For example, to synthesize a derivative with a methyl group on the aniline ring, such as 4-methyl-N-[(4-nitrophenyl)methyl]aniline, one would start with 4-methylaniline (p-toluidine) and react it with 4-nitrobenzyl halide or through reductive amination with 4-nitrobenzaldehyde. nih.govresearchgate.net A series of N-(substituted)-4-methyl aniline derivatives has been designed and synthesized for various research applications. researchgate.net
The synthesis of carbamate (B1207046) derivatives, which are structurally related, has also been systematically studied. For example, a series of 2-, 3-, and α-substituted 4-[N-methyl-N-(4-nitrobenzyloxycarbonyl)amino]phenylacetamides were prepared to investigate substituent effects. The synthesis often involves the in-situ formation of a chloroformate from the corresponding 4-nitrobenzyl alcohol, which then reacts with a substituted amine. researchgate.net
Comparative Analysis of Structural and Electronic Properties Across Analogues
The introduction of substituents to the this compound core has a profound impact on its molecular geometry and electronic landscape. Computational studies, often employing Density Functional Theory (DFT), provide significant insights into these structure-property relationships. researchgate.netresearchgate.net
Studies on substituted anilines reveal that the aniline molecule itself is non-planar. researchgate.net The introduction of substituents on the phenyl ring alters key geometric parameters such as the C-N bond length and the out-of-plane angle of the amino group. researchgate.net Electron-donating groups tend to increase the C-N bond length and the pyramidalization at the nitrogen atom, while electron-withdrawing groups have the opposite effect. researchgate.net
In the context of 4-nitroaniline (B120555) derivatives, which are electronically similar to the title compound, substituents at the amino nitrogen significantly influence electronic properties. Ab initio calculations show that increasing the size and number of alkyl groups at the amino nitrogen enhances the molecule's dipole moment (µ) and polarizability (α). researchgate.net This enhancement is associated with a decrease in the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which suggests an increase in chemical reactivity. researchgate.net
The electronic properties are also sensitive to the solvent environment. The dipole moment and polarizability of 4-nitroaniline derivatives increase as the solvent becomes more polar. researchgate.net This indicates that solute-solvent interactions play a crucial role in stabilizing charge separation within the molecule.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (µ) (Debye) |
|---|---|---|---|---|
| 4-nitroaniline | -6.71 | -2.21 | 4.50 | 6.98 |
| N-methyl-4-nitroaniline | -6.42 | -2.18 | 4.24 | 7.61 |
| N,N-dimethyl-4-nitroaniline | -6.11 | -2.13 | 3.98 | 7.55 |
| N-ethyl-4-nitroaniline | -6.37 | -2.16 | 4.21 | 7.83 |
| N,N-diethyl-4-nitroaniline | -6.02 | -2.11 | 3.91 | 7.95 |
Data derived from ab initio restricted HF-DFT calculations (B3LYP/6-31G) in a vacuum.*
Influence of Substituent Effects on Reactivity and Spectroscopic Signatures
Substituents exert a powerful influence on the reactivity and spectroscopic properties of aromatic compounds. These effects can be broadly categorized as activating or deactivating and are correlated with the substituent's ability to donate or withdraw electron density from the aromatic ring. libretexts.org
In the this compound system, the nitro group (-NO₂) is a strong deactivating group, making the nitrophenyl ring significantly less reactive towards electrophilic aromatic substitution than benzene. libretexts.org Conversely, the aniline portion contains the secondary amine, which is an activating group, directing electrophilic substitution to the ortho and para positions of its phenyl ring. libretexts.org
The reactivity of derivatives can be modulated by introducing additional substituents. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring will enhance its reactivity, while electron-withdrawing groups (e.g., -CN, -CF₃) will diminish it. libretexts.orgresearchgate.net A systematic study on the fragmentation of 4-nitrobenzyl carbamate derivatives found that electron-donating substituents on the benzyl (B1604629) ring accelerated the fragmentation rate of the corresponding hydroxylamines, which are formed upon reduction of the nitro group. researchgate.net This suggests that such substituents stabilize the transition state leading to fragmentation.
Spectroscopic signatures are also highly sensitive to substituent effects. In the electronic absorption spectra of p-nitroaniline derivatives, electron-donating groups generally cause a redshift (a shift to longer wavelengths) in the main absorption band. researchgate.net This is because they decrease the HOMO-LUMO energy gap, requiring less energy for electronic excitation. researchgate.net Electron-withdrawing groups, on the other hand, can lead to a blueshift or have more complex effects by increasing local excitations within the aromatic ring. researchgate.net
| Substituent Type on Aniline Ring | Effect on Electron Density | Reactivity towards Electrophiles | Expected UV-Vis λmax Shift | Example Substituents |
|---|---|---|---|---|
| Electron-Donating (Activating) | Increase | Increase | Redshift (Longer Wavelength) | -CH₃, -OH, -NH₂ |
| Electron-Withdrawing (Deactivating) | Decrease | Decrease | Blueshift (Shorter Wavelength) | -CN, -COOH, -CF₃ |
| Halogens (Deactivating) | Decrease (Inductive) / Increase (Resonance) | Decrease | Variable | -F, -Cl, -Br |
Design Principles for Tuning Electronic and Steric Properties through Chemical Modification
The predictable nature of substituent effects allows for the rational design of this compound derivatives with tailored properties. The goal is often to fine-tune the electronic and steric characteristics of the molecule to optimize its function in a particular context. rsc.org
Tuning Electronic Properties: The electronic properties, particularly the HOMO-LUMO energy gap, are critical for applications involving charge transfer or optical absorption. To decrease the energy gap and enhance reactivity or shift absorption to longer wavelengths, one can introduce electron-donating groups. researchgate.netarxiv.org These can be placed on the aniline ring or, as seen in related systems, directly on the benzyl ring. researchgate.net For instance, adding a methoxy (B1213986) (-OCH₃) group to the aniline ring would increase the energy of the HOMO, thereby reducing the gap. Conversely, to increase the energy gap and potentially enhance stability towards oxidation, electron-withdrawing groups can be installed.
By combining these principles, a medicinal or materials chemist can strategically modify the this compound scaffold. For example, to create a derivative with high reactivity and a specific absorption wavelength, one might introduce a strong electron-donating group at the para-position of the aniline ring. If steric blocking is also required, a bulky alkyl group could be added at an ortho-position. This modular approach allows for the systematic optimization of molecular properties through targeted chemical modification.
Unable to Generate Article on “this compound”
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available to generate a thorough and accurate article on the chemical compound “this compound” that adheres to the user's detailed outline.
The request specified a strict focus on the compound's applications in advanced materials and chemical synthesis, with sections dedicated to its role as an organic synthesis intermediate for dyes and complex molecules, its integration into polymer science, and its exploration in optoelectronic materials.
While searches were conducted using the compound's name and CAS number (10359-18-9), the results did not yield specific research findings, data tables, or detailed discussions pertaining to the requested application areas for This compound . The available information is largely limited to its basic identification and brief mentions of its synthesis.
The search results frequently provided information on related but structurally distinct compounds, such as N-Methyl-4-nitroaniline (MNA) and 4-Nitroaniline (p-NA) , which are well-studied in the fields of dyes, polymers, and nonlinear optics. However, in accordance with the explicit instructions to focus solely on “this compound” and not introduce information outside the specified scope, data from these related compounds cannot be used. To do so would be scientifically inaccurate and violate the core requirements of the request.
Therefore, due to the lack of specific, verifiable information in the public domain concerning the outlined applications of “this compound,” it is not possible to construct the requested professional and authoritative article.
Applications in Advanced Materials and Chemical Synthesis
Exploration in Optoelectronic Materials
Tunable π-Conjugation Systems
The electronic and optical properties of molecules like N-[(4-nitrophenyl)methyl]aniline are fundamentally governed by their π-conjugation systems. The extent of this conjugation can be tuned through various strategies, influencing the material's absorption, emission, and charge-transport characteristics.
In p-nitroaniline and its derivatives, the π-system of the benzene ring facilitates electronic communication between the electron-donating amino group and the electron-withdrawing nitro group. nih.gov This intramolecular charge transfer (ICT) is a key feature of such "push-pull" systems. The introduction of a benzyl (B1604629) group on the nitrogen atom, as in this compound, can influence the planarity of the molecule and, consequently, the efficiency of the π-conjugation. The degree of twist between the phenyl rings can alter the overlap of the π-orbitals, thereby tuning the electronic properties.
Theoretical studies on related nitroaniline derivatives have shown that the substitution on the amino group can modify the electronic absorption spectra. nih.gov Electron-donating substituents tend to cause a redshift (a shift to longer wavelengths) in the absorption spectrum and reduce the HOMO-LUMO energy gap, which is indicative of enhanced π-conjugation. nih.gov Conversely, electron-withdrawing groups can lead to a blueshift. While the benzyl group is not strongly electron-donating or withdrawing, its steric bulk can influence the conformation of the molecule and thus the effective conjugation length.
Charge-Transfer Properties and Their Modification
The defining characteristic of this compound and related compounds is their pronounced intramolecular charge-transfer (ICT) from the electron-rich aniline (B41778) part to the electron-deficient nitrophenyl part of the molecule. This ICT is responsible for their significant solvatochromism, where the color of the compound changes with the polarity of the solvent.
Studies on p-nitroaniline have extensively documented its solvatochromic behavior, with the charge-transfer absorption band showing a redshift in more polar solvents. nih.gov This is attributed to the greater stabilization of the more polar excited state in polar solvents. It is highly probable that this compound would exhibit similar solvatochromic properties. The magnitude of this shift would be dependent on the change in dipole moment upon excitation.
The charge-transfer properties can be modified by altering the donor or acceptor strength or by modifying the π-bridge. For instance, increasing the electron-donating ability of the aniline nitrogen or the electron-withdrawing strength of the nitro group would enhance the ICT character. In the case of this compound, the benzyl group's influence on the nitrogen's electron density is likely modest, but it can be a site for further functionalization to fine-tune the charge-transfer characteristics.
Development of Chemical Sensors (Academic Research on Sensing Mechanisms)
While there is no specific research detailing the use of this compound as a chemical sensor, the structural motifs present in the molecule suggest potential sensing mechanisms that could be exploited. Research in this area has primarily focused on using various materials to detect p-nitroaniline as an analyte. nih.govresearchgate.net However, the inherent properties of this compound could theoretically be harnessed for sensing applications.
The potential sensing mechanisms could be based on:
Fluorescence Quenching: The nitroaromatic group in this compound could act as a fluorescence quencher. If the molecule were to be incorporated into a fluorescent system, its interaction with an analyte could disrupt the quenching mechanism, leading to a "turn-on" fluorescence response.
Colorimetric Sensing: The charge-transfer band of this compound is sensitive to its chemical environment. Interaction with certain analytes could perturb the electronic structure of the molecule, leading to a visible color change. This could be exploited for the development of colorimetric sensors.
Electrochemical Sensing: The nitro group is electrochemically active and can be reduced. The presence of specific analytes could influence the reduction potential of the nitro group, providing an electrochemical sensing pathway.
For instance, a hypothetical sensor based on this compound could detect metal ions through coordination with the nitrogen or oxygen atoms, which would alter the ICT and result in a spectroscopic or electrochemical signal. Similarly, it could potentially sense acidic or basic vapors through protonation or deprotonation of the aniline nitrogen. However, it must be emphasized that these are theoretical possibilities, and experimental validation is required.
Research in Non-Linear Optical (NLO) Materials (Theoretical and Experimental Aspects)
Organic molecules with strong intramolecular charge transfer, like p-nitroaniline and its derivatives, are prime candidates for non-linear optical (NLO) materials. nih.gov These materials have applications in optical communications, data storage, and frequency conversion. The NLO response is related to the molecular hyperpolarizability (β), which is enhanced in push-pull systems.
While direct experimental data on the NLO properties of this compound is scarce, studies on its isomers and analogs provide valuable insights. For example, N-benzyl-3-nitroaniline (NB3N) and N-benzyl-2-methyl-4-nitroaniline (BNA) have been investigated for their NLO properties.
N-benzyl-3-nitroaniline (NB3N): Single crystals of NB3N have been grown and characterized. It crystallizes in a non-centrosymmetric space group (P21), which is a prerequisite for second-order NLO activity. researchgate.net
N-benzyl-2-methyl-4-nitroaniline (BNA): BNA is a known NLO material that also crystallizes in a non-centrosymmetric space group (Pna21). researchgate.net It exhibits a significant second-harmonic generation (SHG) efficiency. researchgate.net The presence of the methyl group in BNA can influence the crystal packing and, consequently, the macroscopic NLO response.
These findings suggest that this compound, being a push-pull molecule, is likely to possess a significant molecular hyperpolarizability. However, the macroscopic NLO properties of a material depend not only on the molecular hyperpolarizability but also on the crystal structure. For a material to exhibit a second-order NLO effect, it must crystallize in a non-centrosymmetric space group. The crystal structure of this compound would need to be determined to assess its potential as a practical NLO material.
Theoretical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of this compound and to simulate its electronic absorption spectrum. Such computational studies have been performed on a wide range of p-nitroaniline derivatives, providing valuable insights into their structure-property relationships. nih.gov
Table of Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| This compound | C13H12N2O2 | 228.25 | 10359-18-9 | aaronchem.com |
| N-methyl-4-nitroaniline | C7H8N2O2 | 152.15 | 100-15-2 | nih.gov |
| N-benzyl-3-nitroaniline | C13H12N2O2 | 228.25 | 33334-94-0 | nih.gov |
| N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | 242.27 | Not Available | researchgate.net |
Future Research Directions and Unexplored Avenues for N 4 Nitrophenyl Methyl Aniline
The compound N-[(4-nitrophenyl)methyl]aniline, while a specific entity, belongs to the broader class of N-substituted anilines and nitroaromatic compounds. These classes are rich in chemical diversity and application potential. Future research on this compound is poised to unlock new synthetic efficiencies, deeper mechanistic understanding, and novel functional applications. The following sections outline key areas ripe for exploration.
Q & A
Q. What are the common synthetic routes for N-[(4-nitrophenyl)methyl]aniline, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic addition of amines to potassium isocyanate in water or through Schiff base formation. For example, a Schiff base derivative was prepared by reacting aniline with 4-nitrobenzaldehyde, yielding this compound. Traditional methods involve refluxing in ethanol, while microwave-assisted synthesis under solvent-free conditions significantly reduces reaction time (from hours to minutes) and improves yield (up to 85–90%) . Key factors include solvent choice (e.g., ethanol vs. water), temperature, and the electron-donating/withdrawing nature of substituents on the aniline ring.
Q. How is the molecular structure of this compound characterized, and what are its critical structural features?
The molecule contains two aromatic rings (one nitro-substituted, one aniline-derived) connected by a methylene bridge. Structural analysis via spectroscopic methods (¹H/¹³C NMR, IR) confirms the presence of a primary amine (-NH₂) on the aniline ring and a nitro (-NO₂) group in the para position on the benzyl ring. Rotatable bonds (e.g., the methylene bridge) influence conformational flexibility, which is critical for interactions in catalytic or biological systems .
Q. What are the solubility and stability properties of this compound under laboratory conditions?
The compound is highly soluble in acetone and benzene, sparingly soluble in ethanol, and insoluble in water. Thermal stability studies show exothermic decomposition above 167°C, necessitating storage below this threshold. Stability in acidic/basic conditions is limited due to the sensitivity of the nitro and amine groups .
Advanced Research Questions
Q. How do electron-donating and electron-withdrawing substituents on the aniline ring affect the reactivity of this compound derivatives?
Substituents like -OCH₃ (electron-donating) or -NO₂ (electron-withdrawing) modulate the basicity of the amine group and the electron density of the aromatic system. For instance, derivatives with -NO₂ exhibit reduced nucleophilicity, slowing reactions like acylation, while -OCH₃ enhances reactivity in electrophilic substitution. This is validated by comparing yields in formamide synthesis: N-(4-methoxyphenyl) derivatives achieve higher yields (70–80%) than nitro-substituted analogs (40–50%) .
Q. What methodologies resolve contradictions in reported thermal decomposition data for nitroaromatic compounds like this compound?
Discrepancies in decomposition temperatures (e.g., 167°C vs. 180°C in literature) arise from differences in heating rates, sample purity, and analytical techniques (DSC vs. TGA). Isothermal calorimetry under controlled atmospheres (N₂ vs. O₂) is recommended to isolate oxidative vs. pyrolytic pathways. For example, the compound’s exothermic reaction with carbaryl sulfate above 167°C highlights the need for inert storage conditions .
Q. How can this compound be functionalized for applications in electrochromic materials or antimicrobial agents?
- Electrochromic Materials : Incorporating thiophene or dihydrothieno[3,4-b][1,4]dioxin units via Stille coupling creates donor-acceptor systems with tunable bandgaps (1.34–2.34 eV). These polymers exhibit high optical contrast (>60% NIR absorbance change) and fast switching speeds (<2 s), suitable for smart windows .
- Antimicrobial Agents : Schiff base derivatives interact with bacterial membranes via charge transfer and π-π stacking. Modifying the methylene bridge to include heteroatoms (e.g., sulfur) enhances activity against E. coli and B. mycoides, with MIC values as low as 12.5 µg/mL .
Q. What advanced spectroscopic techniques are used to resolve structural ambiguities in this compound derivatives?
- HRMS : Confirms molecular formulas with <2 ppm error (e.g., C₁₃H₁₂N₂O₂ requires m/z 242.27316).
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes between rotamers of the methylene bridge.
- X-ray crystallography : Resolves nitro group orientation (para vs. meta) and hydrogen-bonding networks in crystalline forms .
Methodological Considerations
Q. How can researchers optimize the synthesis of this compound for high-throughput applications?
Microwave-assisted synthesis in solvent-free conditions reduces reaction time from 6 hours (traditional heating) to 15 minutes, achieving >85% yield. Automated liquid handlers can parallelize reactions, while inline FTIR monitors imine formation in real time .
Q. What strategies mitigate challenges in characterizing nitroaromatic byproducts during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
